molecular formula C10H15N3S B3140592 N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine CAS No. 478031-27-5

N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine

Cat. No.: B3140592
CAS No.: 478031-27-5
M. Wt: 209.31 g/mol
InChI Key: XSOAYXMXUOMPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-methyl-4-chloropyrimidine, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using reagents like methylthiol.

    Allylation: The allyl group can be introduced through allylation reactions using allyl halides in the presence of a base.

    Final Amination:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidines.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

    Addition: The double bond in the allyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Addition: Electrophiles like bromine (Br2) or hydrogen halides (HX).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidines.

    Addition: Halogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-pyrimidinamine: Lacks the allyl and methylsulfanyl groups.

    N-Allyl-2-methyl-4-pyrimidinamine: Lacks the methylsulfanyl group.

    2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine: Lacks the allyl group.

Uniqueness

N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine is unique due to the presence of both the allyl and methylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methyl-6-(methylsulfanylmethyl)-N-prop-2-enylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-4-5-11-10-6-9(7-14-3)12-8(2)13-10/h4,6H,1,5,7H2,2-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOAYXMXUOMPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC=C)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
N-Allyl-2-methyl-6-((methylsulfanyl)methyl)-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.